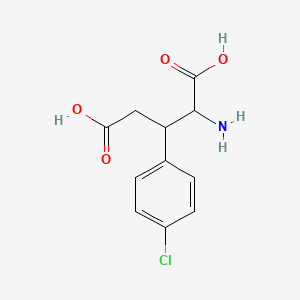
2-Amino-3-(4-chlorophenyl)pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(4-chlorophenyl)pentanedioic acid is a chiral compound with significant interest in various scientific fields due to its unique stereochemistry and potential applications. The compound’s structure includes two chiral centers, making it an important subject of study in stereochemistry and chiral synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-chlorophenyl)pentanedioic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method includes the epoxidation of amino-benzene butane, followed by cyclization in a nonpolar solvent under alkaline conditions . This method is advantageous due to its high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(4-chlorophenyl)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, with reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions of this compound often require specific conditions to maintain its stereochemistry. For example, oxidation reactions are usually carried out in acidic or neutral conditions, while reduction reactions are performed under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(4-chlorophenyl)pentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: This compound is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(4-chlorophenyl)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. Studies have shown that this compound can inhibit certain enzymes by mimicking the transition state of their substrates, thereby blocking their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to 2-Amino-3-(4-chlorophenyl)pentanedioic acid include other chiral molecules with two or more stereocenters, such as (2R,3S)-isocitric acid and (2R,3S)-trans-coutaric acid .
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and the resulting unique chemical and biological properties. Its ability to undergo a wide range of chemical reactions while maintaining its stereochemistry makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C11H12ClNO4 |
|---|---|
Molekulargewicht |
257.67 g/mol |
IUPAC-Name |
2-amino-3-(4-chlorophenyl)pentanedioic acid |
InChI |
InChI=1S/C11H12ClNO4/c12-7-3-1-6(2-4-7)8(5-9(14)15)10(13)11(16)17/h1-4,8,10H,5,13H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
ZHXBCPSYEAQEHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CC(=O)O)C(C(=O)O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















